molecular formula C23H28O11 B10817881 Astraganoside

Astraganoside

Cat. No.: B10817881
M. Wt: 480.5 g/mol
InChI Key: JTRBZHFVAAWBNR-IOXUZUKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Astraganoside is a naturally occurring compound extracted from the roots of the Chinese medicinal herb Astragalus membranaceus. It is a tetracyclic triterpenoid saponin known for its various pharmacological properties, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .

Chemical Reactions Analysis

Types of Reactions: Astraganoside undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation . These reactions are essential for understanding the metabolism and biotransformation of the compound in vivo.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include various metabolites of this compound, which are detected in plasma, bile, urine, and feces .

Comparison with Similar Compounds

Astraganoside is often compared with other triterpenoid saponins, such as:

  • Astragaloside I
  • Astragaloside II
  • Cycloastragenol

Uniqueness: this compound is unique due to its potent pharmacological activities and its ability to modulate multiple biological pathways. Unlike other similar compounds, it has shown significant efficacy in protecting against a wide range of diseases, including cardiovascular and neurodegenerative disorders .

By understanding the comprehensive profile of this compound, researchers and practitioners can better utilize its potential in various scientific and medical applications.

Properties

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R,4R)-4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H28O11/c1-30-14-6-5-11(18(26)22(14)31-2)13-9-32-15-7-10(3-4-12(15)17(13)25)33-23-21(29)20(28)19(27)16(8-24)34-23/h3-7,13,16-17,19-21,23-29H,8-9H2,1-2H3/t13-,16+,17-,19+,20-,21+,23+/m0/s1

InChI Key

JTRBZHFVAAWBNR-IOXUZUKPSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2COC3=C([C@@H]2O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC

Origin of Product

United States

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